molecular formula C27H44N2O5 B096134 N-z-O-tert-Butyl-L-serine dicyclo-hexyla mine salt CAS No. 16966-08-8

N-z-O-tert-Butyl-L-serine dicyclo-hexyla mine salt

Cat. No.: B096134
CAS No.: 16966-08-8
M. Wt: 476.6 g/mol
InChI Key: ICMWSONNKQDNLS-YDALLXLXSA-N
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Description

N-z-O-tert-Butyl-L-serine dicyclo-hexyla mine salt is an organic compound with the chemical formula C33H48O5N2. It is a white powder used as a chemical reagent, fine chemical, pharmaceutical intermediate, and material intermediate . This compound is known for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-z-O-tert-Butyl-L-serine dicyclo-hexyla mine salt typically involves the protection of the hydroxyl group of L-serine with a tert-butyl group and the protection of the amino group with a benzyloxycarbonyl (Cbz) group. The reaction conditions often include the use of organic solvents such as ethanol and reaction temperatures ranging from room temperature to elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors and controlled environments to ensure high purity and yield. The process includes the careful addition of reagents, monitoring of reaction conditions, and purification steps such as crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

N-z-O-tert-Butyl-L-serine dicyclo-hexyla mine salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of catalysts .

Major Products Formed

The major products formed from these reactions include various derivatives of L-serine, such as N-Cbz-L-serine and O-tert-butyl-L-serine .

Mechanism of Action

The mechanism of action of N-z-O-tert-Butyl-L-serine dicyclo-hexyla mine salt involves its interaction with specific molecular targets and pathways. The compound acts as a protecting group for the hydroxyl and amino groups of L-serine, allowing for selective reactions and modifications. The tert-butyl and benzyloxycarbonyl groups provide steric hindrance and stability, facilitating the desired chemical transformations .

Properties

CAS No.

16966-08-8

Molecular Formula

C27H44N2O5

Molecular Weight

476.6 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C15H21NO5.C12H23N/c1-15(2,3)21-10-12(13(17)18)16-14(19)20-9-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18);11-13H,1-10H2/t12-;/m0./s1

InChI Key

ICMWSONNKQDNLS-YDALLXLXSA-N

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2

SMILES

CC(C)(C)OCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(C)(C)OCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2

16966-08-8

Origin of Product

United States

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